5-(o-Methoxybenzylidene)hydantoin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21730-69-8 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)/b8-6+ |
InChI Key |
YOFKIDCKEYKPNO-SOFGYWHQSA-N |
SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Synonyms |
5-(2-methoxyphenyl)methylenehydantoin 5-o-MPMH |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Structural Derivatization of 5 O Methoxybenzylidene Hydantoin
General Synthetic Strategies for Arylidenehydantoins
The synthesis of arylidenehydantoins, including the ortho-methoxy substituted variant, predominantly relies on well-established condensation and multi-component reactions. These methods offer versatility in introducing a wide array of substituents onto the hydantoin (B18101) scaffold.
Knoevenagel Condensation Approaches and Variations
The Knoevenagel condensation is a cornerstone in the synthesis of 5-arylidenehydantoins. sioc-journal.cn This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as hydantoin. The reaction proceeds via an initial enol intermediate which then reacts with the aldehyde, followed by a base-induced elimination to form the α,β-unsaturated product. organic-chemistry.org
Variations of the Knoevenagel condensation have been developed to improve efficiency and expand its applicability. For instance, the Doebner modification utilizes pyridine (B92270) as a catalyst, which also facilitates a decarboxylation step when a carboxylic acid group is present. organic-chemistry.org Furthermore, environmentally friendly approaches using catalysts like baker's yeast have been explored for the synthesis of related arylidene-containing heterocycles. researchgate.netrsc.org The use of ionic liquids as recyclable reaction media has also been reported to be effective for Knoevenagel condensations. organic-chemistry.org
A variety of catalysts can be employed to facilitate the Knoevenagel condensation, including:
| Catalyst Type | Examples |
| Basic Catalysts | Piperidine, Monoethanolamine prepchem.com, Pyridine organic-chemistry.org |
| Organocatalysts | Baker's Yeast researchgate.netrsc.org |
| Lewis Acids | Indium(III) catalysts organic-chemistry.org |
| Heterogeneous Catalysts | Reconstructed Hydrotalcite organic-chemistry.org |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of hydantoin derivatives by combining three or more starting materials in a single step. nih.gov The Bucherer-Bergs reaction is a prominent example, reacting a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate to produce 5-substituted hydantoins. nih.govproquest.commdpi.comnih.govjsynthchem.com This reaction is versatile and works well for both aliphatic and aromatic aldehydes. proquest.com
The mechanism of the Bucherer-Bergs reaction involves the initial formation of an imine from the aldehyde and ammonia, followed by the addition of cyanide. The resulting α-amino nitrile then reacts with carbon dioxide (from ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to an iminooxazolidin-2-one. A subsequent ring-opening and second cyclization yield the final hydantoin product. nih.gov Another notable MCR is the Ugi/De-Boc/Cyclization methodology, which allows for the synthesis of fully functionalized hydantoins from an aldehyde, an amine, an isonitrile, methanol, and carbon dioxide. proquest.commdpi.com
Targeted Synthesis of 5-(o-Methoxybenzylidene)hydantoin
The specific synthesis of this compound involves the reaction of o-methoxybenzaldehyde with hydantoin. Optimization of reaction conditions and reagents is crucial for maximizing the yield and controlling the formation of stereoisomers.
Optimization of Reaction Conditions and Reagents for Ortho-Methoxy Substitution
The synthesis of this compound can be achieved by heating a mixture of o-methoxybenzaldehyde and hydantoin in water with a base catalyst. prepchem.com One reported method involves heating these reactants to 70°C and then adding monoethanolamine as the catalyst. prepchem.com The use of an amino acid, such as glycine (B1666218) or β-alanine, in the presence of a base like sodium hydroxide (B78521) has also been demonstrated to be effective for the synthesis of related benzylidenehydantoins. google.com
The table below summarizes reaction conditions for the synthesis of various substituted benzylidenehydantoins, providing a reference for optimizing the synthesis of the ortho-methoxy derivative.
| Aldehyde | Reagent/Catalyst | Solvent | Temperature | Yield |
| o-Methoxybenzaldehyde | Monoethanolamine | Water | 70°C | - |
| p-Hydroxybenzaldehyde | Glycine, Sodium Hydroxide | Water | 80°C | 91.2% google.com |
| p-Methylbenzylidene | L-Aspartic acid, Sodium Hydroxide | Water | 80°C | 93.6% google.com |
| o-Hydroxybenzaldehyde | β-Alanine | Water | - | 87.5% google.com |
| p-Methoxybenzaldehyde | Sodium L-glutamate monohydrate | Water | - | 95.9% google.com |
Stereochemical Control and Isomer Formation (Z/E Configurations)
The double bond formed during the condensation reaction between o-methoxybenzaldehyde and hydantoin can result in the formation of two geometric isomers, (Z) and (E). The relative stability and proportion of these isomers can be influenced by the reaction conditions and the steric and electronic effects of the substituents.
In related 5-arylidene-2,4-thiazolidinediones, it has been observed that the reaction often leads to the formation of the more thermodynamically stable Z-isomer. researchgate.net The configuration of the isomers can be determined using spectroscopic techniques such as ¹H NMR, where the chemical shift of the vinylic proton can be indicative of the specific isomer formed. researchgate.net While detailed stereochemical studies specifically for this compound are not extensively reported in the provided context, the principles of stereocontrol in similar Knoevenagel-type condensations are applicable. The choice of catalyst and solvent can play a role in influencing the stereochemical outcome. nih.govnih.gov
Derivatization Strategies and Analogue Synthesis
The 5-benzylidenehydantoin (B7779842) scaffold, including this compound, serves as a versatile template for the synthesis of a wide array of derivatives. tandfonline.comsemanticscholar.org Further modifications can be introduced at various positions of the hydantoin ring, leading to a diverse library of analogues.
One common derivatization strategy involves N-alkylation at the N3 position of the hydantoin ring. For example, 5-(4-methoxybenzylidene)hydantoin can be reacted with bromoacetamido-containing compounds to introduce ester functionalities. semanticscholar.org Another approach is the S-alkylation of the corresponding 2-thiohydantoin (B1682308) derivatives, followed by further reactions to introduce different functional groups. tandfonline.com For instance, 5-(4-benzyloxy-3-methoxy)benzylidene-2-thiohydantoin can be S-alkylated and subsequently reacted with secondary amines like morpholine (B109124) or piperidine. tandfonline.com
Additionally, the exocyclic double bond of the benzylidene group can be reduced. For example, the reduction of 5-(4-methoxy-benzylidene)-hydantoin using Raney-nickel as a catalyst yields 5-(4-methoxy-benzyl)-hydantoin. prepchem.com These derivatization strategies highlight the chemical tractability of the 5-benzylidenehydantoin core structure, allowing for the systematic exploration of structure-activity relationships.
N-Substitution Reactions on the Hydantoin Ring
The hydantoin ring possesses two secondary amine protons, at the N-1 and N-3 positions, both of which are amenable to substitution reactions such as alkylation and acylation. However, the relative acidity of these protons dictates the regioselectivity of the reaction. The proton at the N-3 position is generally more acidic due to its position between two carbonyl groups, making it more susceptible to deprotonation under basic conditions.
Research into the alkylation of analogous 5-benzylidenehydantoins has shown that reactions with alkyl halides in the presence of a base, such as potassium hydroxide, lead to selective substitution at the N-3 position. rsc.orgrsc.org Stronger bases that can effect double deprotonation are required to achieve alkylation at the more sterically hindered N-1 position. rsc.org The general mechanism involves the formation of a hydantoin anion via deprotonation by the base, which then acts as a nucleophile, attacking the electrophilic alkylating agent. nih.govkau.edu.sa
A study on the synthesis of 5-benzylidenehydantoin esters demonstrated this regioselectivity. rsc.org In this work, various 5-benzylidenehydantoins (including the closely related 4-methoxy isomer) were reacted with different ethyl or methyl (bromoacetyl)amino acid esters in the presence of potassium hydroxide to yield the corresponding N-3 substituted products. rsc.org The successful substitution was confirmed by 1H NMR spectroscopy, which showed the disappearance of the N-3 proton signal and the appearance of signals corresponding to the newly introduced acetyl ester group. rsc.org
Table 1: Examples of N-3 Substitution Products from 5-(4-Methoxybenzylidene)hydantoin Note: The following data is for the para-methoxy isomer, but illustrates the general reactivity expected for the ortho-methoxy isomer.
| Reactant 1 (Hydantoin) | Reactant 2 (Alkylating Agent) | Product at N-3 Position | Yield (%) |
| 5-(4-Methoxybenzylidene)hydantoin | Methyl (2-bromoacetyl)alaninate | -CH₂C(O)NHCH(CH₃)COOCH₃ | 47% rsc.org |
| 5-(4-Methoxybenzylidene)hydantoin | Ethyl (2-bromoacetyl)norvalinate | -CH₂C(O)NHCH(CH₂CH₂CH₃)COOC₂H₅ | 44% rsc.org |
Modifications of the Arylidene Moiety
The o-methoxybenzylidene portion of the molecule offers two primary sites for further chemical modification: the methoxy (B1213986) group and the aromatic ring.
Cleavage of the Methoxy Group: The methyl ether of the phenolic hydroxyl group can be cleaved to yield the corresponding 5-(o-hydroxybenzylidene)hydantoin. This transformation is typically achieved under strong acidic conditions, often using hydrogen halides like HBr or HI. mdma.chwikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.comlibretexts.org The halide anion then acts as a nucleophile. masterorganicchemistry.com For aryl alkyl ethers, the cleavage selectively produces a phenol (B47542) and an alkyl halide because the sp²-hybridized aromatic carbon is not susceptible to SN1 or SN2 attack. masterorganicchemistry.comlibretexts.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. wikipedia.orgmsu.eduyoutube.comlibretexts.org The regiochemical outcome of these reactions is directed by the two existing substituents: the activating, ortho,para-directing methoxy group and the deactivating benzylidene-hydantoin substituent. The powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para relative to it. However, the steric bulk of the hydantoin moiety might hinder substitution at the adjacent ortho position, potentially favoring substitution at the para position relative to the methoxy group.
Formation of Spiro-Fused Hydantoin Scaffolds
Spiro-fused hydantoins are a class of compounds where the C-5 carbon of the hydantoin ring is shared with another ring system. While a [4+2] cycloaddition (Diels-Alder reaction) across the exocyclic double bond of this compound might seem like a plausible route to spiro structures, this reaction is generally not feasible. The conjugated system in benzylidene hydantoins is typically not reactive enough to act as a dienophile in standard Diels-Alder reactions. mdpi.com More reactive dienophiles, such as 5-methylidene hydantoins, are required for these cycloadditions. mdpi.com
The most common and effective method for synthesizing spiro-hydantoins is the Bucherer-Bergs reaction . mdpi.comorganic-chemistry.orgwikipedia.orgencyclopedia.pub This is a multi-component reaction that constructs the hydantoin ring itself from a ketone, potassium cyanide, and ammonium carbonate. mdpi.comorganic-chemistry.org To synthesize a spiro-hydantoin, a cyclic ketone is used as the starting material. The reaction proceeds through the formation of an aminonitrile intermediate, which is then cyclized in the presence of carbonate to form the spiro-hydantoin scaffold. wikipedia.org This method provides a direct and efficient route to a wide variety of 5,5-disubstituted spiro-hydantoins. mdpi.comdntb.gov.ua
S-Alkylation of Thiohydantoin Analogues
Thiohydantoins, where one or both carbonyl oxygens are replaced by sulfur, are important analogues of hydantoins. The sulfur atom in a 2-thiohydantoin is nucleophilic and can be readily alkylated. The S-alkylation of 5-(o-methoxybenzylidene)-2-thiohydantoin would proceed by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. The base deprotonates the N-1 or N-3 position, and while N-alkylation is possible, the soft sulfur atom is a highly effective nucleophile, often leading to selective S-alkylation to form a 2-(alkylthio)-5-(o-methoxybenzylidene)-1H-imidazol-4(5H)-one derivative. Studies on related thiohydantoins have demonstrated that S-alkylation with reagents like phenacyl bromide occurs readily. rsc.org
Mechanistic Studies in Synthetic Pathways
Elucidation of Reaction Mechanisms
The mechanisms governing the derivatization of this compound are rooted in fundamental organic chemistry principles.
N-Substitution: As previously noted, the regioselectivity of N-alkylation is controlled by the relative acidity of the N-H protons. The mechanism is a base-catalyzed nucleophilic substitution. nih.govkau.edu.sa A base (e.g., K₂CO₃, KOH) removes the more acidic N-3 proton to generate a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction to form the N-3 substituted product. rsc.org
S-Alkylation: The mechanism for S-alkylation of the corresponding 2-thiohydantoin analogue is similar. The sulfur atom, being a potent nucleophile, directly attacks the alkylating agent. This reaction can often proceed without a strong base, although base is typically used to deprotonate the ring nitrogens, which can also participate in the reaction.
Kinetics of Racemization in Substituted Hydantoins
The concept of racemization applies to chiral compounds. This compound is achiral as the C-5 carbon is sp² hybridized and part of a double bond. Therefore, it cannot be racemized. The analogous stereochemical process for this molecule is E/Z isomerization around the exocyclic C=C double bond.
This isomerization can be induced either thermally or photochemically. rsc.orgrsc.orgacs.orgmdpi.com The kinetics of this process are influenced by several factors:
Light: Irradiation with light of a suitable wavelength can promote an electron from a bonding π orbital to an antibonding π* orbital, which reduces the double bond character and allows for rotation around the C-C single bond. rsc.orgrsc.org This often leads to a photostationary state, a specific equilibrium mixture of E and Z isomers. rsc.org
Heat: Thermal isomerization provides the activation energy needed to overcome the rotational barrier of the double bond. nih.govnih.govlongdom.org The rate of thermal isomerization is highly dependent on the stability of the transition state.
Solvent Polarity: For "push-pull" systems with electron-donating and electron-withdrawing groups across the double bond, the transition state for rotation can be highly polar. In such cases, polar solvents can stabilize the transition state, thereby increasing the rate of isomerization. longdom.org
Studies on similar benzylidene systems, such as 3-benzylidene-indolin-2-ones, have shown that E/Z isomerization can be controlled using light and temperature, with microfluidic photoreactors offering enhanced control over the process. rsc.orgrsc.org
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-(o-Methoxybenzylidene)hydantoin, including the configuration of its exocyclic double bond and the conformation of its substituents. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide complementary information crucial for a complete structural assignment.
Proton NMR (¹H NMR) for Stereoisomer Identification
Proton NMR spectroscopy is particularly powerful for distinguishing between the (E) and (Z) stereoisomers of this compound. The chemical shift of the vinylic proton (=CH) is a key diagnostic indicator. Its spatial proximity to the ortho-methoxy substituted phenyl ring in the (Z)-isomer, compared to its position in the (E)-isomer, results in a distinct chemical shift due to differing anisotropic effects from the aromatic ring.
Generally, the (Z)-isomer is expected due to the steric hindrance that would be present in the (E)-isomer between the phenyl ring and the hydantoin (B18101) carbonyl group. In related benzylidenehydantoin structures, intramolecular hydrogen bonding between a substituent and the hydantoin N-H proton can lead to a significant downfield shift for the involved protons in one isomer compared to the other. researchgate.net The integration of aromatic signals can confirm the substitution pattern, while coupling constants reveal the relationships between adjacent protons. For the ortho-substituted ring of this compound, a complex multiplet pattern is expected for the four aromatic protons, contrasting with the more symmetric patterns of para- or meta-isomers.
Table 1: Representative ¹H NMR Spectral Data for a (Z)-5-(p-Methoxybenzylidene)hydantoin Derivative Data obtained in DMSO-d₆ at 400 MHz for a related derivative. rsc.org
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Hydantoin N1-H | ~10.7 | Singlet | Labile proton, often broad. |
| Hydantoin N3-H | ~8.6 | Doublet | May show coupling to adjacent protons depending on substitution. |
| Aromatic (Ar-H) | ~7.6 | Doublet | Protons ortho to the C=C bond. |
| Aromatic (Ar-H) | ~7.0 | Doublet | Protons ortho to the -OCH₃ group. |
| Vinylic (=CH) | ~6.5 | Singlet | Key indicator for stereoisomerism. |
| Methoxyl (-OCH₃) | ~3.8 | Singlet | Characteristic singlet for the methoxy (B1213986) group protons. |
Carbon-13 NMR (¹³C NMR) for Structural Backbones
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal, allowing for the confirmation of the core hydantoin and benzylidene structures. The chemical shifts of the carbonyl carbons (C=O) are typically found in the most downfield region of the spectrum (150-175 ppm). The carbons of the aromatic ring and the exocyclic double bond appear in the 110-160 ppm range, while the aliphatic methoxy carbon resonates at a significantly higher field (around 55-60 ppm).
Table 2: Representative ¹³C NMR Spectral Data for a 5-(p-Methoxybenzylidene)hydantoin Derivative Data obtained in DMSO-d₆ at 100 MHz for a related derivative. rsc.org
| Carbon Type | Chemical Shift (δ) ppm |
| Hydantoin C4 (C=O) | ~166.3 |
| Hydantoin C2 (C=O) | ~155.2 |
| Aromatic C-OCH₃ | ~160.1 |
| Aromatic CH | ~131.7 |
| Hydantoin C5 | ~125.2 |
| Aromatic C (quaternary) | ~125.7 |
| Aromatic CH | ~114.8 |
| Vinylic (=CH) | ~110.6 |
| Methoxyl (-OCH₃) | ~55.8 |
Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Networks
IR spectroscopy is used to identify the principal functional groups within the this compound molecule by detecting the vibrational frequencies of its bonds. The spectrum provides clear evidence for the hydantoin ring system and the substituted benzylidene moiety.
Key characteristic absorption bands include the N-H stretching vibrations of the hydantoin ring, typically appearing as a broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding. The two carbonyl groups (C=O) of the hydantoin ring give rise to strong, sharp absorption bands in the range of 1700-1780 cm⁻¹. The exact positions of these bands can provide insight into the electronic environment and conjugation within the molecule. Additionally, C=C stretching from the aromatic ring and the exocyclic double bond are found around 1600 cm⁻¹, while the C-O stretching of the methoxy group is observed in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Table 3: Representative IR Absorption Frequencies for a 5-Benzylidenehydantoin (B7779842) Derivative Data obtained from a KBr pellet for a related derivative. rsc.org
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | ~3286 | Medium, Broad |
| Carbonyl (C=O) | Stretch | ~1762, ~1741 | Strong, Sharp |
| Alkene/Aromatic (C=C) | Stretch | ~1601 | Medium |
| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |
| Ether (Ar-O-C) | Symmetric Stretch | ~1115 | Medium |
Mass Spectrometry (MS) for Fragment Analysis and Structural Confirmation
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its structure through the analysis of its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF), an accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) can be obtained, allowing for the confirmation of the molecular formula (C₁₁H₁₀N₂O₃).
Under collision-induced dissociation (tandem MS or MS/MS), the molecule fragments in a predictable manner. Key fragmentation pathways for benzylidenehydantoins typically involve:
Cleavage at the benzylidene bond, leading to fragments corresponding to the hydantoin ring and the o-methoxybenzylidene cation.
Loss of small neutral molecules from the hydantoin ring, such as carbon monoxide (CO) or isocyanic acid (HNCO).
Fragmentation of the methoxybenzylidene portion, for example, through the loss of a methyl radical (•CH₃) followed by CO.
Analysis of these fragment ions allows for the piecemeal reconstruction of the molecular structure, providing powerful evidence for the proposed connectivity.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Ion Description | Proposed Formula | m/z (Mass/Charge) |
| Protonated Molecule | [C₁₁H₁₁N₂O₃]⁺ | 219.0764 |
| Loss of CO | [C₁₀H₁₁N₂O₂]⁺ | 191.0815 |
| o-Methoxybenzylidene cation | [C₈H₇O]⁺ | 121.0500 |
| Hydantoin fragment | [C₃H₃N₂O₂]⁻ | 99.0194 |
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Absolute Configuration
For chiral hydantoin derivatives, X-ray crystallography is the definitive method for determining the absolute configuration of stereogenic centers. By analyzing the anomalous scattering of X-rays, particularly when heavier atoms are present or when using specific X-ray wavelengths, the true handedness of a chiral molecule can be established. This is quantified by the Flack parameter, which should refine to a value near zero for the correct absolute structure. pearson.com While this compound itself is achiral, this technique is crucial for many of its more complex, substituted derivatives that possess stereocenters and exhibit biological enantioselectivity.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of this compound is dictated by a network of intermolecular interactions, which collectively determine the packing of the molecules in the crystal lattice. A detailed analysis of the crystal structure reveals the presence of classical hydrogen bonds and other weaker interactions that contribute to the formation of a stable supramolecular assembly.
The primary driving force for the supramolecular assembly of this compound is the formation of intermolecular hydrogen bonds involving the hydantoin ring. The nitrogen atoms of the hydantoin moiety act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. This is a common feature in the crystal structures of hydantoin derivatives, leading to the formation of robust and predictable synthons.
In the case of related compounds, such as 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, X-ray analysis has revealed the presence of intermolecular hydrogen bonding that contributes to a network structure. researchgate.net For instance, the crystal structure of 5-methyl-5-benzylhydantoin is stabilized by four strong intermolecular hydrogen bonding interactions of the N-H···O=C type, with H···A distances ranging between 1.81 and 1.93 Å and D—H···A angles between 159° and 176°. mdpi.com Weaker C-H···O interactions are also observed, further stabilizing the crystal packing. mdpi.com
A comprehensive understanding of these intermolecular forces is crucial for rationalizing the physicochemical properties of this compound in the solid state and for the design of new crystalline forms with tailored properties.
Interactive Data Table: Crystallographic Data for a Related Hydantoin Derivative
The following table presents the crystallographic data for 5-(4-methoxybenzylidene)imidazoline-2,4-dione, a closely related isomer. This data provides a reference for the type of structural information obtained from single-crystal X-ray diffraction analysis.
| Parameter | Value for 5-(4-methoxybenzylidene)imidazoline-2,4-dione |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.346(1) |
| b (Å) | 10.212(1) |
| c (Å) | 10.368(2) |
| α (°) | 72.34(2) |
| β (°) | 75.35(2) |
| γ (°) | 78.09(2) |
| Volume (ų) | 516.6(2) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.403 |
| R-factor | 0.0442 |
| wR-factor | 0.1152 |
| Reference | researchgate.net |
Computational Chemistry and in Silico Investigations of 5 O Methoxybenzylidene Hydantoin
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the interaction between a ligand, such as 5-(o-Methoxybenzylidene)hydantoin, and a protein receptor. Such studies are crucial for elucidating potential mechanisms of action and for the rational design of more potent and selective analogues. While specific docking studies targeting this compound are not extensively detailed in the public domain, research on the broader class of benzylidenehydantoin derivatives demonstrates the utility of this approach. sci-hub.se These compounds have been investigated as inhibitors of various enzymes and receptors, and the principles of these studies are directly applicable. sci-hub.se
The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.
For the benzylidenehydantoin scaffold, docking studies have revealed critical interactions. The hydantoin (B18101) ring itself is a key pharmacophore, rich in hydrogen bond donors and acceptors. sci-hub.se The N-H groups of the hydantoin ring can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. The benzylidene moiety typically engages in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
In the case of this compound, the ortho-methoxy group is predicted to play a significant role in defining its binding orientation and selectivity. Depending on the topology of the receptor's active site, the methoxy (B1213986) group could:
Form a hydrogen bond: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor with a suitable donor residue in the protein.
Induce steric hindrance: The group's position may force the molecule into a specific conformation to avoid steric clashes, thereby influencing its binding mode.
Engage in hydrophobic interactions: The methyl part of the methoxy group can contribute to hydrophobic packing within the binding site.
Hypothetical binding interactions for this compound with a protein target are summarized in the table below.
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Hydantoin N-H groups (donors) | Aspartate, Glutamate, Serine (acceptors) |
| Hydrogen Bonding | Hydantoin C=O groups (acceptors) | Arginine, Lysine, Serine (donors) |
| Hydrogen Bonding | ortho-Methoxy oxygen (acceptor) | Serine, Threonine, Tyrosine (donors) |
| π-π Stacking | Benzylidene aromatic ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Benzylidene ring, Methoxy methyl group | Leucine, Isoleucine, Valine, Alanine |
A critical output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value quantifies the stability of the ligand-receptor complex, with lower (more negative) values indicating a stronger, more favorable interaction. These scoring functions consider factors like electrostatic and van der Waals interactions, desolvation penalties, and conformational entropy.
For benzylidenehydantoin derivatives, docking scores are used to rank potential compounds and prioritize them for synthesis and biological testing. sci-hub.se For instance, in studies targeting enzymes like protein tyrosine phosphatase 1B (PTP1B) or bacterial efflux pumps, derivatives with better docking scores have often correlated with improved inhibitory activity. sci-hub.se The binding energy of this compound would be influenced by the specific contributions of its constituent parts, including the favorable hydrogen bonds from the hydantoin core and the hydrophobic interactions from the substituted benzylidene ring.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and conformational possibilities of a molecule. These calculations are independent of experimental data and can offer profound insights into molecular stability, reactivity, and spectroscopic properties.
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For this compound, DFT is used to determine its electronic characteristics, which are key to its reactivity and interactions with biological targets.
Key parameters derived from DFT calculations include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. This property has been correlated with higher inhibition efficiency in some series of compounds. acs.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would show negative potential around the carbonyl and methoxy oxygens, indicating sites prone to electrophilic attack or hydrogen bond donation. The hydantoin N-H protons would appear as regions of positive potential.
DFT studies on related 5-benzylidenehydantoin (B7779842) structures confirm that these calculations are valuable for guiding the selection of substituents to enhance biological activity. researchgate.net
| DFT Parameter | Significance for this compound |
| EHOMO | Indicates the electron-donating capability of the molecule. |
| ELUMO | Indicates the electron-accepting capability of the molecule. |
| ΔE (HOMO-LUMO Gap) | A smaller gap often correlates with higher chemical reactivity and biological activity. acs.org |
| MEP Map | Identifies sites for non-covalent interactions, crucial for receptor binding. |
A molecule's three-dimensional shape (conformation) is critical to its biological activity, as it must fit into the specific geometry of a protein's binding site. This compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and map the potential energy surface.
The key rotational degrees of freedom in this compound are:
Rotation around the single bond connecting the benzylidene group to the hydantoin ring.
Rotation of the ortho-methoxy group relative to the phenyl ring.
Computational studies on similar benzylidene compounds have shown that the planarity and isomeric form (Z or E) of the double bond are critical. Often, one isomer is significantly more stable than the other. acs.org For example, calculations on related structures have demonstrated that the Z-form is energetically favored over the E-form. acs.org By systematically rotating the key bonds and calculating the energy of each resulting structure, a potential energy landscape can be generated. This landscape reveals the low-energy, preferred conformations that the molecule is most likely to adopt, providing crucial information for docking studies and understanding its interaction with receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Hydantoin derivatives have been the subject of numerous QSAR studies, particularly for their well-known anticonvulsant activity. conicet.gov.arresearchgate.netscispace.com These studies build models that correlate biological activity with various molecular descriptors.
Key aspects of QSAR modeling for hydantoin derivatives include:
Molecular Descriptors: A wide range of descriptors can be calculated to represent the structural and physicochemical properties of the molecules. These fall into several categories:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), a measure of lipophilicity. scispace.com
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Statistical Methods: Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build the mathematical model linking the descriptors to the activity.
Model Validation: The predictive power of a QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).
For a compound like this compound, a QSAR model could be developed as part of a larger series of substituted benzylidenehydantoins to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. sci-hub.se The model would quantify the impact of the ortho-methoxy group compared to other substituents at different positions on the benzylidene ring, providing a rational basis for designing molecules with enhanced potency.
Development of Predictive Models for Biological Efficacy
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug design. The primary goal of a QSAR study is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzylidenehydantoin derivatives, QSAR studies are performed to elucidate how variations in their structure, such as the substitution pattern on the benzylidene ring, affect their efficacy. researchgate.netcm-uj.krakow.pl
The development of a predictive QSAR model for a series of compounds including this compound would involve the following general steps:
Data Set Assembly: A series of benzylidenehydantoin derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme or cell line) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the calculated descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the resulting QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds. researchgate.net
For this compound, such a model could predict its biological efficacy based on descriptors related to the presence and position of the methoxy group on the phenyl ring.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing new molecules with improved activity. researchgate.netresearchgate.net
Based on the general structure of benzylidenehydantoins and related compounds, the key pharmacophoric features of this compound can be hypothesized as follows: sci-hub.se
Hydrogen Bond Donors: The hydantoin ring contains two N-H groups that can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The two carbonyl (C=O) groups within the hydantoin ring are potent hydrogen bond acceptors. sci-hub.se
Aromatic Ring: The benzylidene phenyl ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the biological target.
Hydrophobic/Lipophilic Features: The position of lipophilic substituents on the phenyl ring is often crucial for activity. In this compound, the methoxy group in the ortho position is a key feature that influences the molecule's conformation and interaction with a target. sci-hub.se
A pharmacophore model for this compound would define the precise spatial arrangement of these features required for biological activity. This model can then be used as a 3D query to screen large virtual libraries for other compounds that match the pharmacophore and are therefore likely to possess similar biological activity.
Pharmacological Consensus Analysis (PHACA) for Predictive Profiling
In a typical PHACA study for benzylidenehydantoins, various properties are calculated using different computational models. A consensus is then reached to classify the compound's potential. For instance, a compound might be flagged as "green" if it passes all or most computational filters, "yellow" for intermediate or borderline properties, and "red" for properties that indicate a high probability of failure in later developmental stages. scielo.org.mxscielo.org.mxresearchgate.net
The parameters typically evaluated in a PHACA study for a compound like this compound are summarized in the table below.
| Category | Property | Description |
| Pharmacokinetics | Absorption (e.g., Caco-2) | Predicts the intestinal absorption of the compound. |
| Distribution (e.g., BBB, PPB) | Predicts Blood-Brain Barrier penetration and Plasma Protein Binding. | |
| Metabolism (e.g., CYP2D6) | Predicts potential inhibition of key metabolic enzymes. | |
| Excretion | Predicts the likely route of elimination from the body. | |
| Pharmacodynamics | Target Affinity | Predicts the binding affinity to the intended biological target. |
| Biopharmaceutics | Lipinski's Rule of Five | Assesses drug-likeness based on molecular weight, lipophilicity, and H-bond donors/acceptors. |
| Solubility | Predicts the aqueous solubility of the compound. | |
| Toxicology | hERG Inhibition | Predicts the potential for cardiac toxicity. |
| Mutagenicity (e.g., AMES test) | Predicts the likelihood of the compound being a mutagen. | |
| Carcinogenicity | Predicts the potential to cause cancer. | |
| Skin Sensitization | Predicts the potential to cause an allergic reaction on the skin. |
This table is a representative example of parameters evaluated in a PHACA study for benzylidenehydantoins, based on described methodologies. scielo.org.mxscielo.org.mxresearchgate.net
By integrating these diverse predictions, PHACA provides a holistic in silico profile of a compound's potential, allowing researchers to prioritize the most promising candidates, such as derivatives of 5-benzylidenehydantoin, for further experimental testing. scielo.org.mxscielo.org.mxresearchgate.net
Biological Activity Profiling and Mechanistic Elucidation of 5 O Methoxybenzylidene Hydantoin Analogues
Antimicrobial Research
Hydantoin (B18101) derivatives have been investigated for their potential to combat microbial growth, with some demonstrating a broad spectrum of activity. medicalnewstoday.comrsc.orgchemicalsafetyfacts.orgspecialchem.com The antimicrobial action of these compounds is crucial in the search for new agents to address the challenge of drug-resistant pathogens. rsc.orgnih.gov
Hydantoin derivatives have shown promise as broad-spectrum antibacterial agents. rsc.orgspecialchem.com The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria, namely the presence of an outer membrane in the latter, often poses a challenge for antibacterial compounds. nih.gov However, certain hydantoin derivatives have demonstrated efficacy against both types of bacteria. rsc.orgnih.gov
For instance, a series of hydantoin derivative dimers were synthesized and screened for their in vitro antibacterial activity against a panel of eight bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. rsc.orgnih.gov One potent compound from this series, compound 18 , exhibited impressive broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov Further studies on this compound revealed that it could completely inhibit the growth of both types of bacteria within one hour and disrupt the integrity of the bacterial cell membrane, leading to cell death. nih.gov The mechanism involves permeabilization of the inner membrane in both S. aureus (Gram-positive) and E. coli (Gram-negative), as well as the outer membrane of E. coli. nih.gov
Additionally, various 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one, a related structure, have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains. nih.gov Specifically, 2-chloro- and 2,4-dichlorobenzylidene substituted hydantoins showed notable antimycobacterial effects. nih.gov
Table 1: Antibacterial Activity of Selected Hydantoin Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
| Hydantoin derivative dimer (compound 18 ) | Gram-positive (e.g., MRSA) & Gram-negative | Broad-spectrum; complete inhibition within 1 hour; disrupts cell membrane. | rsc.orgnih.gov |
| 2-Chloro- and 2,4-dichlorobenzylidene hydantoins | Mycobacterium tuberculosis | Antimycobacterial effect. | nih.gov |
The antimicrobial properties of hydantoin derivatives extend to antifungal activity. medicalnewstoday.comchemicalsafetyfacts.orgspecialchem.com Various hydantoin-based compounds have been synthesized and tested against different fungal species. nih.govresearchgate.net For example, 5-arylidene aromatic derivatives of hydantoin were evaluated in vitro for their activity against several fungi. nih.gov
In another study, a series of 5-(5,5-dimethylbutenolide-3-ethylidene)-2-aminoimidazolinone derivatives were designed and synthesized, showing significant fungicidal activity. researchgate.net Compounds 4a , 4e , and 5g from this series exhibited inhibition rates of 94.9%, 92.8%, and 81.4%, respectively, against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. researchgate.net Furthermore, compounds 4e and 4i demonstrated potent activity against Alternaria solani, with EC50 values of 4.14 µM and 3.27 µM, respectively, while compound 5g had an EC50 value of 3.23 µM against S. sclerotiorum. researchgate.net
Multidrug resistance (MDR) is a major hurdle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which efflux drugs out of the cell. nih.govnih.gov The inhibition of these transporters is a key strategy to overcome MDR. nih.gov Hydantoin derivatives have been reported as inhibitors of P-gp. nih.gov
Research on structurally related 5-arylidenerhodanines has provided insights into this mechanism. A study on these compounds revealed their ability to inhibit the ABCB1 efflux pump in mouse T-lymphoma cancer cells. nih.gov While the study focused on rhodanine (B49660) derivatives, it highlighted that hydantoin derivatives are known P-gp inhibitors, suggesting a similar mechanism of action could be at play for certain hydantoin analogues. nih.gov The modulation of P-gp activity was assessed by measuring the retention of rhodamine 123, a P-gp substrate, within MDR cells. nih.gov The results indicated that some of the tested compounds could effectively inhibit the efflux function of ABCB1. nih.gov
Anticancer Research
The hydantoin scaffold is a prominent feature in the development of anticancer agents, with derivatives exhibiting various mechanisms of action. ekb.egnih.gov One of the key areas of investigation is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg
Some hydantoin derivatives have been explored for their potential as anticancer agents by inhibiting receptor tyrosine kinases (RTKs). scilit.com RTKs play a critical role in cellular processes like proliferation and survival, and their aberrant activation is a hallmark of many cancers. nih.gov
A study involving benzalhydantoin derivatives evaluated their inhibitory activity against a panel of eight RTKs. scilit.com The results showed that (Z)-5-(4'-hydroxy-3'-methoxybenzylidene)imidazolidine-2,4-dione (compound 8 ) and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (compound 10 ) were moderately active against VEGFR-2, with inhibition percentages of 46% and 56%, respectively, at a concentration of 10 µM. scilit.com Additionally, compound 8 was also active against PDGFR-α and -β, showing 57% inhibition. scilit.com These findings suggest that benzalhydantoin derivatives are potential candidates for further optimization as inhibitors of angiogenesis. scilit.com
Table 2: Inhibition of Receptor Tyrosine Kinases by Benzalhydantoin Derivatives
| Compound | Target RTK | Concentration | % Inhibition | Reference |
| (Z)-5-(4'-hydroxy-3'-methoxybenzylidene)imidazolidine-2,4-dione (8 ) | VEGFR-2 | 10 µM | 46% | scilit.com |
| (Z)-5-(4'-hydroxy-3'-methoxybenzylidene)imidazolidine-2,4-dione (8 ) | PDGFR-α | 10 µM | 57% | scilit.com |
| (Z)-5-(4'-hydroxy-3'-methoxybenzylidene)imidazolidine-2,4-dione (8 ) | PDGFR-β | 10 µM | 57% | scilit.com |
| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (10 ) | VEGFR-2 | 10 µM | 56% | scilit.com |
The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK, and its inhibition is a validated strategy in cancer therapy. ekb.egnih.gov A series of 5-benzylidene-hydantoins have been designed and synthesized to interact with the ATP-binding site of EGFR, demonstrating their potential as EGFR inhibitors. nih.govnih.gov
One such compound, UPR1024 , was identified as a novel EGFR tyrosine kinase inhibitor. nih.govresearchgate.net In studies on the non-small cell lung cancer cell line A549, UPR1024 exhibited antiproliferative and proapoptotic effects. nih.gov The compound was shown to inhibit EGFR autophosphorylation, a key step in its activation. nih.govresearchgate.net The growth-inhibitory effect was associated with an accumulation of cells in the S phase of the cell cycle and the induction of significant DNA strand breaks. nih.gov These findings suggest that UPR1024 may act as a "combi-molecule," capable of both blocking EGFR kinase activity and inducing genomic DNA damage, making its derivatives potential candidates for treating lung cancers resistant to conventional tyrosine kinase inhibitors. nih.gov
Other research has also highlighted 5-benzylidene-hydantoins as a new scaffold for tyrosine kinase inhibitors, with specific derivatives showing inhibition of EGFR autophosphorylation and the growth of human A431 cells, which overexpress EGFR. nih.gov
Inhibition of Receptor Tyrosine Kinases (RTKs)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.govnih.gov Analogues of 5-(o-Methoxybenzylidene)hydantoin have demonstrated notable inhibitory activity against VEGFR-2.
Research has shown that specific structural modifications to the hydantoin scaffold can lead to potent VEGFR-2 inhibition. For instance, certain derivatives incorporating a para-methoxy substituted phenyl moiety have exhibited significant inhibitory effects. nih.gov The strategic design of these inhibitors often involves creating a molecule with specific pharmacophoric features that can effectively bind to the VEGFR-2 active site. nih.gov These features typically include a hinge-binding segment, a part that interacts with key amino acid residues like Glu885 and Asp1046 in the DFG motif of the enzyme, and a hydrophobic tail that occupies an allosteric region. nih.gov
The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are a key measure of potency. Several hydantoin-related compounds have shown IC50 values in the micromolar and even nanomolar ranges against VEGFR-2. nih.govresearchgate.net For example, compound 6f displayed an IC50 of 7.49 nM against VEGFR-2. researchgate.net
VEGFR-2 Inhibition by Hydantoin Analogues
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | Cyclohexyl-containing | 2.46 | nih.gov |
| Compound 11d | para-Methoxy substituted phenyl | 2.74 | nih.gov |
| Compound 7b | para-Methoxy substituted phenyl | 3.45 | nih.gov |
| Compound 6f | - | 0.00749 | researchgate.net |
Platelet-Derived Growth Factor Receptor (PDGFR-α and -β) Inhibition
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) are also receptor tyrosine kinases that play a significant role in cell proliferation and angiogenesis. Some 5-benzylidenehydantoin (B7779842) analogues that inhibit VEGFR-2 also show activity against PDGFRs. This dual inhibitory action can be advantageous in cancer therapy.
For example, the compound 6f , a thiazolidinedione derivative with structural similarities to hydantoins, demonstrated potent inhibition of both PDGFRα and PDGFRβ with IC50 values of 7.41 nM and 6.18 nM, respectively. researchgate.net Another derivative, 9f , also showed strong inhibition with IC50 values of 9.9 nM for PDGFRα and 6.62 nM for PDGFRβ. researchgate.net A 5-bromoindolinone analog of SU6668, which targets the ATP-binding pocket, was found to be a potent inhibitor of PDGFRβ with an IC50 of 60 nM. merckmillipore.com
PDGFR Inhibition by Hydantoin Analogues
| Compound | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6f | 7.41 | 6.18 | researchgate.net |
| Compound 9f | 9.9 | 6.62 | researchgate.net |
| 5-Br SU6668 | - | 60 | merckmillipore.com |
Mechanisms of Kinase Inhibition (e.g., ATP-competitive binding)
The primary mechanism by which many hydantoin-based kinase inhibitors function is through ATP-competitive binding. rsc.org Protein kinases have a conserved catalytic core with a binding site for ATP, the cell's energy currency. nih.gov By mimicking the structure of ATP, these inhibitors can occupy the ATP-binding pocket, thereby preventing the kinase from carrying out its phosphorylation function and blocking downstream signaling pathways. rsc.orgnih.gov
The design of these inhibitors often focuses on creating a structure that can interact with key residues within the ATP-binding site. For example, the 5-benzylidene-hydantoin UPR1024 was specifically designed to interact with the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Similarly, computational docking studies of other inhibitors have provided models for how they bind to the kinase active site, guiding the synthesis of more potent and selective compounds. nih.gov
The effectiveness of these inhibitors is not solely dependent on their affinity for the ATP-binding site. The way in which they bind can also influence the conformational state of the kinase, which can affect its ability to bind to its substrates. nih.gov Some ATP-competitive inhibitors can induce a more rigid, "closed" conformation, while others may lead to a more flexible, "open" state. nih.gov
Cellular Antiproliferative and Proapoptotic Effects
Beyond their direct effects on specific kinases, this compound analogues exhibit significant antiproliferative and proapoptotic activities in various cancer cell lines. nih.gov Antiproliferative effects refer to the ability to inhibit cell growth, while proapoptotic effects involve inducing programmed cell death.
Studies have shown that 5-benzylidenehydantoin derivatives can inhibit the proliferation of cancer cells, such as the human lung adenocarcinoma A549 cell line. nih.gov For instance, the compound UPR1024, a 5-benzylidene-hydantoin derivative, demonstrated both antiproliferative and proapoptotic effects on A549 cells. nih.govresearchgate.net This compound was found to be the most active in a series of synthesized derivatives. nih.gov The presence of a 5-benzylidene group and a lipophilic substituent at position 1 of the hydantoin ring appears to be important for this activity. nih.gov
The induction of apoptosis is a key mechanism of action for many anticancer agents. Hydantoin derivatives have been shown to induce apoptosis in breast cancer cells and other cancer cell lines. nih.govmdpi.com This process is often dose- and time-dependent. nih.gov The proapoptotic activity of these compounds can involve both the extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net
Modulation of Cell Cycle Progression
The cell cycle is the series of events that take place in a cell leading to its division and duplication. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer. Some 5-benzylidenehydantoin analogues can modulate the progression of the cell cycle, often leading to cell cycle arrest at specific phases. nih.govresearchgate.net
For example, the 5-benzylidene-hydantoin UPR1024 was found to cause an accumulation of A549 lung cancer cells in the S phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from proceeding to mitosis and division, thereby inhibiting tumor growth. The modulation of the cell cycle can be a consequence of the inhibition of key regulatory proteins or the induction of cellular stress signals. The response to these compounds can vary depending on the specific cell type and the genetic background of the cancer cells. nih.gov
Induction of DNA Damage and DNA Repair Pathway Modulation
In addition to their effects on kinase signaling and cell cycle, some 5-benzylidenehydantoin derivatives can induce DNA damage. nih.govresearchgate.netnih.gov This is a significant finding, as it suggests a dual mechanism of action for these compounds. nih.govnih.gov
The compound UPR1024, for instance, was shown to induce significant levels of DNA strand breaks in A549 cells. nih.govresearchgate.net This DNA damage is associated with an increased expression of the tumor suppressor protein p53 and p21(WAF1). nih.govresearchgate.net The induction of DNA damage can trigger cellular repair mechanisms. However, if the damage is too extensive, it can lead to apoptosis.
The interaction of hydantoin derivatives with DNA repair pathways is an area of active research. Oxidized hydantoin lesions in DNA can be recognized and repaired by the base excision repair (BER) and nucleotide excision repair (NER) pathways. mdpi.comresearchgate.net The efficiency of these repair processes can influence the ultimate fate of the cell after treatment with a DNA-damaging agent.
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Interestingly, some hydantoin derivatives have been identified as inhibitors of HDACs. nih.gov
A series of benzimidazole-linked (thio)hydantoin derivatives were designed and synthesized as HDAC6 inhibitors, with some compounds showing potent activity at nanomolar concentrations. nih.gov One particular hydantoin derivative, 4c , was found to be more potent than the reference drug SAHA against HDAC1. nih.gov The ability of these compounds to inhibit HDACs adds another layer to their potential anticancer activity, as HDAC inhibition can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis. nih.gov
HDAC Inhibition by Hydantoin Analogues
| Compound | Target HDAC | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2c | HDAC6 | 51.84 - 74.36 | nih.gov |
| Compound 2d | HDAC6 | 51.84 - 74.36 | nih.gov |
| Compound 4b | HDAC6 | 51.84 - 74.36 | nih.gov |
| Compound 4c | HDAC6 | 51.84 - 74.36 | nih.gov |
| Compound 4c | HDAC1 | More potent than SAHA | nih.gov |
Interference with Kinesin Spindle Proteins and Tubulin Polymerization
The mitotic spindle, a crucial structure for chromosome segregation during cell division, is a key target in cancer therapy. Its primary components are microtubules, which are dynamic polymers of tubulin. The proper functioning of the spindle also relies on motor proteins like kinesins. While direct research on this compound's effect on kinesin spindle proteins is limited, studies on related hydantoin compounds have shown an impact on tubulin polymerization.
Research has demonstrated that certain hydantoin derivatives can inhibit the polymerization of tubulin. For instance, the anticonvulsant drugs 5,5-diphenylhydantoin (phenytoin) and 5-(4-hydroxyphenyl)-5-phenylhydantoin were found to inhibit the polymerization of purified pig brain tubulin by 50% at a concentration of 3.6 x 10⁻⁴ M. nih.gov These findings suggest that the hydantoin ring system may serve as a pharmacophore for interacting with the microtubule system. The mechanism appears to differ from that of colchicine, as 5,5-diphenylhydantoin did not depolymerize already formed microtubules, indicating a different site or mode of action. nih.gov The ability of hydantoin analogues to interfere with microtubule dynamics highlights their potential as antimitotic agents, a cornerstone of cancer chemotherapy. However, further studies are required to elucidate the specific interactions of this compound with tubulin and to investigate any potential interference with kinesin spindle proteins.
Antiviral Research
The broad biological activity of hydantoin derivatives extends to the realm of antiviral research. Various analogues have been synthesized and evaluated for their efficacy against a range of viruses, demonstrating the versatility of the hydantoin scaffold in developing new antiviral agents. ffhdj.com
The human immunodeficiency virus (HIV) remains a significant global health challenge, and the search for novel inhibitors is ongoing. Research into hydantoin-based compounds has revealed potential anti-HIV activity. Specifically, nucleosides of 5-arylidene-3-arylhydantoins, a class to which this compound belongs, have been noted for their potent activity against HIV. smolecule.com
In a study focused on a series of 5,5-disubstituted hydantoin derivatives, several compounds demonstrated a modest ability to inhibit HIV-induced cell death in CEM or MT-2 cell lines. nih.gov One particular compound in this series exhibited an IC50 (half-maximal inhibitory concentration) of 53 µM, providing a lead for further optimization of this class of compounds as potential anti-HIV agents. nih.gov
Table 1: Anti-HIV Activity of Selected 5,5-disubstituted Hydantoin Analogues
| Compound ID | Description | Cell Line | Activity | IC50 |
| 4i | 5,5-disubstituted hydantoin derivative | CEM / MT-2 | Modest | 53 µM nih.gov |
| 2, 4n, 4o | 5,5-disubstituted hydantoin derivatives | CEM / MT-2 | Modest | Not specified nih.gov |
Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy in drug design to enhance solubility, alter bioavailability, and improve therapeutic efficacy. This approach has been applied to hydantoin derivatives to explore their antiviral potential. mdpi.com
Studies have shown that S-glycosylation of 5-arylidene-3-aryl-2-thiohydantoins can yield compounds with significant antiviral activity. nih.govresearchgate.net In particular, certain S-glucosylated thiohydantoin derivatives have demonstrated potent activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govresearchgate.net The most active compounds identified in one study were 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin and its 3-(4-chlorophenyl) analogue. nih.govresearchgate.net This highlights the potential of developing glycosylated analogues of this compound as a promising avenue for novel antiviral drug discovery.
Table 2: Antiviral Activity of S-Glucosylated Thiohydantoin Analogues against Herpes Viruses
| Compound | Target Virus | Activity |
| 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | HSV-1, HSV-2 | Potent nih.govresearchgate.net |
| 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | HSV-1, HSV-2 | Potent nih.govresearchgate.net |
Anti-inflammatory Research
Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a key focus of pharmaceutical research. Analogues of the hydantoin structure have been investigated for their potential to modulate inflammatory pathways. For instance, novel 1,3-disubstituted-2-thiohydantoin analogues have demonstrated potent anti-inflammatory activity. mdpi.com These compounds were shown to significantly suppress the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-activated RAW264.7 cells. mdpi.com This suggests that hydantoins can act as potent anti-inflammatory agents by inhibiting enzymes like the TNF-α precursor. mdpi.com
Lipoxygenase-5 (LOX-5) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov Inhibition of LOX-5 is therefore a significant target for anti-inflammatory drug development. nih.govresearchgate.net While a wide variety of chemical structures have been investigated as LOX-5 inhibitors, specific research detailing the direct inhibition of LOX-5 by this compound or its close analogues is not extensively available in the current literature. Further investigation is required to determine if the anti-inflammatory properties of some hydantoin derivatives are mediated through the inhibition of the LOX-5 pathway.
Metabolic Disorder Research
Metabolic disorders, particularly diabetes mellitus and its complications, represent a major area of health concern. One of the key therapeutic targets in managing diabetic complications is the enzyme aldose reductase. nih.govunits.it This enzyme is part of the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage in tissues like the lens and nerves. nih.govmdpi.com
Hydantoin derivatives have emerged as a significant class of aldose reductase inhibitors (ARIs). nih.govnih.gov Specifically, spirohydantoins are a well-established structural class of ARIs. nih.govresearchgate.net Numerous hydantoin derivatives have been synthesized and tested, with some showing high inhibitory activity against aldose reductase. nih.gov For example, compounds such as 1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin and 1-[(2,5-dichlorophenyl)sulfonyl]hydantoin were found to be highly effective in preventing sorbitol accumulation in the lens and sciatic nerve of diabetic rats. nih.gov The proven success of the hydantoin scaffold in developing potent aldose reductase inhibitors suggests that analogues of this compound could be promising candidates for further investigation in the context of treating diabetic complications.
Antidiabetic Potency (e.g., PPAR-γ, GPR40, GLUT-4 gene expression modulation)
The investigation into the antidiabetic properties of hydantoin derivatives has revealed their potential to modulate key targets involved in glucose homeostasis.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear hormone receptor, is a crucial regulator of energy storage and is expressed in endothelial cells. nih.gov Its activation leads to an increase in glucose and lipid uptake, a decrease in free fatty acid concentration, and subsequently, a reduction in insulin (B600854) resistance. nih.gov Thiazolidinediones (TZDs) are a well-known class of PPAR-γ ligands used in the treatment of type 2 diabetes. nih.gov Research into compounds that can block the phosphorylation of PPAR-γ, a key mechanism for antidiabetic drugs, has shown promise for improving insulin sensitivity. nih.gov
G protein-coupled receptor 40 (GPR40) , also known as free fatty acid receptor 1 (FFAR1), is primarily expressed in pancreatic beta-cells and intestinal enteroendocrine cells. nih.govnih.gov Activation of GPR40 by fatty acids can amplify glucose-induced insulin secretion. nih.gov This makes GPR40 a significant therapeutic target for type 2 diabetes, with agonists being developed to stimulate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. nih.govmedchemexpress.com Studies have shown that GPR40 agonists can lead to sustained glucose lowering in animal models. nih.gov
Glucose transporter type 4 (GLUT-4) is the primary insulin-regulated glucose transporter, found mainly in adipose tissue and skeletal muscle. nih.govijbs.com Insulin stimulates the translocation of GLUT-4 from intracellular vesicles to the cell surface, facilitating glucose uptake. nih.gov In states of insulin resistance, both the expression and translocation of GLUT-4 can be impaired. ijbs.comnih.gov Therefore, compounds that can enhance GLUT-4 expression and function are considered promising for the treatment of insulin resistance and type 2 diabetes. ijbs.com
Table 1: Antidiabetic Targets and their Functions
| Target | Function | Relevance to Diabetes |
|---|---|---|
| PPAR-γ | Regulates energy storage, glucose and lipid uptake. nih.gov | Activation reduces insulin resistance. nih.gov |
| GPR40 | Mediates fatty acid-stimulated insulin secretion. nih.gov | Agonists promote glucose-dependent insulin release. nih.gov |
| GLUT-4 | Facilitates insulin-regulated glucose uptake into muscle and fat cells. nih.gov | Enhanced expression and function can improve insulin sensitivity. ijbs.com |
Neurological Research
The hydantoin scaffold has also been explored for its activity within the central nervous system, particularly its interactions with ion channels and neurotransmitter receptors.
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons. Research has focused on understanding the structural features of hydantoin derivatives that lead to optimal binding to these channels. nih.gov Three-dimensional quantitative structure-activity relationship (3-D QSAR) models have been developed to design effective non-hydantoin ligands and to identify key hydrophobic regions that enhance binding affinity. nih.gov The binding affinities of various hydantoin analogues are often evaluated using radioligand binding assays, such as the [3H]-batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B) binding assay. nih.gov
Adrenergic and Serotonin (B10506) Receptors are key players in neurotransmission and are implicated in various neurological processes and disorders. mdpi.comwikipedia.org There is significant interest in developing multitargeted agents that can modulate both adrenergic and serotonergic systems, as reciprocal interactions between these systems have been observed. mdpi.com
α₁-Adrenergic Receptors (α₁-ARs): Phenylpiperazine-hydantoin derivatives have been investigated for their activity at α₁-adrenergic receptors. mdpi.com The structural determinants for affinity to these receptors are a subject of ongoing research.
Serotonin (5-HT) Receptors: The serotonin system is complex, with numerous receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) that are targets for treating a range of CNS disorders, including anxiety and depression. mdpi.comnih.govnih.gov The modulation of these receptors by hydantoin derivatives is an active area of investigation. mdpi.com For instance, certain arylpiperazine hydantoins have shown high and selective affinity for the 5-HT₇ receptor. mdpi.com The influence of structural modifications, such as the type of linker and substitution on the hydantoin ring, on the adrenergic versus serotonergic activity profile is a key aspect of these studies. mdpi.com
Table 2: Neurological Targets of Hydantoin Analogues
| Target | Subtype(s) | Function/Relevance |
|---|---|---|
| Voltage-Gated Sodium Channels | Neuronal | Initiation and propagation of action potentials. nih.gov |
| Adrenergic Receptors | α₁-ARs | Involved in neurotransmission; potential target for CNS disorders. mdpi.com |
| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₇, etc. | Modulate mood, anxiety, and other neurological processes. mdpi.comnih.govnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 O Methoxybenzylidene Hydantoin and Analogues
Influence of Substituent Position and Electronic Nature on Biological Activity
The biological activity of hydantoin (B18101) derivatives is not solely dependent on the presence of the hydantoin ring; rather, it is the substituents attached to this core that largely dictate its pharmacological effects. thieme-connect.com The type, position, and electronic characteristics of these substituents can dramatically alter the molecule's interaction with biological targets.
Impact of Aryl Ring Substitutions (e.g., Methoxy (B1213986) Group Position)
The substitution pattern on the benzylidene moiety at the 5-position of the hydantoin ring plays a critical role in determining the compound's biological profile. The methoxy group, in particular, has been a subject of interest due to its prevalence in many natural product-derived drugs and its ability to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The position of the methoxy group on the aryl ring can significantly impact the molecule's activity. For instance, in a series of 5-benzylidene-hydantoin derivatives, the presence and location of a methoxy group were found to be crucial for their inhibitory activity against certain enzymes. acs.org
The electronic nature of the substituent is also a key determinant of activity. Electron-donating groups, such as a methoxy group, can enhance the electron density of the aromatic ring, which may affect the compound's reactivity and intermolecular interactions. smolecule.com Conversely, the introduction of electron-withdrawing groups, like a chloro group, can lead to different electronic properties and, consequently, altered biological activity. smolecule.com
For example, studies on 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, which share a similar structural motif with 5-benzylidenehydantoins, revealed that the methoxy group was a key feature for their potent inhibitory activity against VEGFR2 kinase and their anticancer effects. acs.org This highlights the importance of the electronic and steric properties of the substituent on the benzylidene ring in modulating biological responses.
| Compound/Analog | Aryl Ring Substitution | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 5-(o-Methoxybenzylidene)hydantoin Analog | ortho-Methoxy | Specific activity profile influenced by steric and electronic effects of the methoxy group at the ortho position. | nih.gov |
| 5-(p-Methoxybenzylidene)hydantoin Analog | para-Methoxy | Potent VEGFR2 kinase inhibition and anticancer activity. | acs.org |
| 5-(4-Hydroxybenzylidene)hydantoin Analog | para-Hydroxy | Showed better inhibition of EGFR kinase compared to unsubstituted or methoxy-substituted analogs. | acs.org |
| 5-(3-Chlorobenzylidene)hydantoin Analog | meta-Chloro | Slightly better EGFR kinase inhibition compared to unsubstituted analogs. | acs.org |
Effects of N-Substitution on Biological Efficacy and Selectivity
Substitution at the nitrogen atoms (N-1 and N-3) of the hydantoin ring is another critical factor that influences biological efficacy and selectivity. nih.govmdpi.com The acidity of the N-3 proton can be affected by arylation, which in turn can influence the molecule's reactivity and binding interactions. thieme-connect.com
Studies have shown that N-1 substitution can be challenging and often requires specific synthetic strategies, such as protecting the N-3 position first. thieme-connect.com However, the development of new methods has allowed for the synthesis of N-1 substituted hydantoins with diverse functionalities, leading to compounds with a wide range of biological activities. thieme-connect.com
The nature of the substituent at the N-3 position can also have a profound impact on activity. For example, in the search for 5-HT7 receptor antagonists, the introduction of specific side chains at the N-3 position of the hydantoin ring was crucial for achieving high affinity and antagonistic action. nih.gov The length and composition of this side chain can dictate the molecule's interaction with the receptor binding pocket.
Stereochemical Impact on Biological Recognition and Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental aspect of its biological activity. nih.govacs.org Biological targets, such as enzymes and receptors, are chiral environments that can differentiate between stereoisomers, leading to significant differences in their binding affinity and pharmacological effects. nih.govacs.org
For hydantoin derivatives with a stereogenic center at the C-5 position, the absolute configuration can drastically influence their biological potency. nih.govacs.org For instance, in a study of hydantoin-based 5-HT7 receptor antagonists, the (S)-configuration at the C-5 position was found to be preferred for high affinity. nih.gov This stereoselectivity highlights the precise fit required for optimal interaction with the biological target.
The introduction of a second stereocenter, for example in the N-3 side chain, further complicates the stereochemical landscape and can lead to even greater differences in activity between diastereomers. nih.govnih.gov Research on such compounds has confirmed that the biological activity is highly dependent on the absolute configuration of both stereogenic centers. nih.govnih.gov
| Compound Series | Stereogenic Center(s) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Hydantoin-piperazine derivatives (5-HT7R antagonists) | C5 of hydantoin and C7 of the side chain | Affinity and antagonistic action are strongly dependent on the absolute configuration of both stereogenic centers. The (S)-configuration at C5 and (R)-configuration at C7 were preferred for high 5-HT7R affinity. | nih.govnih.gov |
| Diaryl hydantoin analogs (Smoothened receptor inhibitors) | C5 of hydantoin | The (S)-configuration of the methyl group at C5 was found to be highly conserved for tight binding within the receptor's underside site. The (R)-enantiomer showed significantly reduced activity. | nih.gov |
Pharmacophore Development for Targeted Biological Interactions
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. mdpi.com The development of pharmacophore models is a crucial step in drug discovery, as it allows for the virtual screening of large compound libraries to identify new potential drug candidates. mdpi.comnih.gov
For hydantoin derivatives, pharmacophore models often include features such as hydrogen bond donors and acceptors from the hydantoin ring, as well as hydrophobic and aromatic regions contributed by the substituents. nih.gov For example, a pharmacophore hybridization strategy was employed to design novel pyrazoline-based hydantoin analogs with anti-tumor efficacy. nih.gov This approach involved combining the key pharmacophoric features of two known active scaffolds to create a new hybrid molecule with enhanced activity. nih.gov
The development of a pharmacophore model for a specific target, such as a kinase or a receptor, requires a thorough understanding of the SAR of a series of active compounds. mdpi.com By identifying the common structural features that are essential for activity, a model can be constructed that guides the design of new molecules with improved potency and selectivity.
Correlation between Structural Features and Protein Binding Profiles
The biological activity of a drug molecule is ultimately determined by its ability to bind to a specific protein target. nih.gov The structural features of the molecule, such as the presence of hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties, all contribute to the strength and specificity of this binding interaction. carewellpharma.in
For hydantoin derivatives, the hydantoin ring itself can participate in hydrogen bonding interactions with the protein backbone. acs.org The substituents on the hydantoin ring can then make additional contacts with specific amino acid residues in the binding pocket. For example, in the case of hydantoin-cored ligands for the Smoothened receptor, the hydantoin core was found to be responsible for tight binding through hydrogen bonding, while the aryl groups at either end of the molecule made important hydrophobic and π-stacking interactions. nih.gov
Docking studies and X-ray crystallography are powerful tools that can be used to visualize the binding of hydantoin derivatives to their protein targets. These techniques provide detailed information about the specific interactions that are responsible for binding and can help to explain the observed SAR. For instance, docking studies of diaryl hydantoin analogs in the Smoothened receptor revealed that the (S)-configuration at the C-5 position allowed for optimal hydrogen bonding and π-cage trapping, while the (R)-configuration led to steric hindrance and a loss of activity. nih.gov
Future Directions and Emerging Research Avenues for 5 O Methoxybenzylidene Hydantoin
Rational Design and Synthesis of Highly Selective and Potent Analogues
The quest for enhanced therapeutic efficacy and reduced off-target effects is a primary driver in drug discovery. For 5-(o-Methoxybenzylidene)hydantoin, the rational design and synthesis of new analogues are centered on achieving greater potency and selectivity for specific biological targets. This involves a deep understanding of the structure-activity relationships (SAR) that govern the molecule's interactions.
One successful strategy involves the modification of the hydantoin (B18101) core and the benzylidene substituent. For instance, a series of 5-(substituted benzylidene)hydantoin derivatives were synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This research identified that specific substitutions on the benzylidene ring significantly impact inhibitory activity. nih.gov
Computational modeling plays a pivotal role in this rational design process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity and activity of novel analogues before their synthesis. This in silico approach, combined with traditional synthetic chemistry, allows for a more targeted and efficient discovery of potent and selective compounds. For example, a molecular modeling workflow that included combinatorial library generation, docking, and machine learning-based assessment was used to guide the synthesis of novel 5-phenylhydantoin (B13835) derivatives as selective 5-HT7 receptor antagonists. nih.govresearchgate.net
The synthesis of these rationally designed analogues often involves multi-step reaction sequences. A common starting point is the Knoevenagel condensation of a substituted benzaldehyde (B42025) with hydantoin. semanticscholar.org Further modifications can be made to the hydantoin ring to introduce different functional groups, thereby modulating the compound's physicochemical properties and biological activity. semanticscholar.org
Table 1: Examples of Synthesized this compound Analogues and their Research Focus
| Compound/Analogue Class | Synthetic Approach | Research Focus | Key Findings |
| 5-(substituted benzylidene)hydantoin derivatives | Knoevenagel condensation | Tyrosinase inhibition for hyperpigmentation applications. nih.gov | Compound 2e, with a hydroxyl group at R(2) and a methoxy (B1213986) group at R(3), showed the most potent inhibitory activity. nih.gov |
| Arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins | Multi-step synthesis guided by molecular modeling. nih.govresearchgate.net | Selective 5-HT7 receptor antagonists for potential neurological applications. nih.govresearchgate.net | Synthesized compounds showed potent affinity for the 5-HT7 receptor with significant selectivity over 5-HT1A and D2 receptors. nih.gov |
| N-modified hybrid analogues of hemorphins with a C-5 substituted hydantoin | Solid-phase peptide synthesis. rsc.org | Anticonvulsant agents targeting voltage-gated sodium channels. rsc.org | The hybrid peptide Ph-5 demonstrated significant efficacy in preclinical seizure models. rsc.org |
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial research has highlighted the potential of this compound derivatives in specific areas, the versatility of the hydantoin scaffold suggests a broader therapeutic potential. nih.gov The exploration of novel applications is a key area of future research, driven by the diverse biological activities exhibited by this class of compounds.
The hydantoin core is present in drugs with a wide range of applications, including anticonvulsants, anticancer agents, and anti-infectives. nih.govdrugbank.com This precedent provides a strong rationale for investigating this compound and its analogues for similar activities. For example, the structural similarity to known anticonvulsants like phenytoin (B1677684) makes the investigation of these compounds for epilepsy a logical next step. nih.govrsc.org
Furthermore, emerging research is uncovering potential in areas such as inflammation and metabolic diseases. The ability of certain hydantoin derivatives to modulate inflammatory pathways, for instance by inhibiting enzymes like cyclooxygenase (COX), opens up possibilities for developing new anti-inflammatory agents. mdpi.com
The process of exploring new therapeutic applications often involves high-throughput screening of compound libraries against a diverse panel of biological targets. Hits from these screens can then be further optimized through the rational design strategies discussed in the previous section.
Advanced Integrated Approaches for Drug Discovery and Development
The modern drug discovery and development landscape relies on the integration of multiple advanced technologies to accelerate the identification and validation of new drug candidates. For this compound, these integrated approaches are crucial for moving from promising lead compounds to clinical realities.
Quantum chemical calculations, molecular docking, and molecular dynamics (MD) simulations are powerful computational tools used to understand the structural and pharmacokinetic properties of hydantoin-based drugs. researchgate.net These methods can predict how a molecule will interact with its target protein at an atomic level, providing insights that can guide the design of more effective drugs. researchgate.net
Furthermore, the use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling early in the discovery process helps to identify compounds with favorable drug-like properties. researchgate.net Online servers and computational models can predict these properties, reducing the likelihood of late-stage failures in drug development. researchgate.net
The integration of these computational methods with in vitro and in vivo experimental validation is essential. For example, after a compound is designed and synthesized based on computational predictions, its activity is confirmed through cell-based assays and then in animal models of disease. nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Bioisosteric Replacements and Hybrid Molecule Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. For the this compound scaffold, bioisosteric replacements can be used to improve metabolic stability, enhance potency, and reduce toxicity.
Common bioisosteric replacements for various functional groups can be considered. For example, a phenyl group could be replaced by a pyridyl or thiophene (B33073) ring, which can alter the molecule's electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com Similarly, a hydroxyl group could be replaced by a fluorine atom or a methoxy group to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com
Hybrid molecule design is another innovative approach that involves combining two or more pharmacologically active moieties into a single molecule. nih.gov This can lead to compounds with dual or synergistic activities, or improved pharmacokinetic profiles. For example, a this compound moiety could be linked to another molecule with a known anticancer or anti-inflammatory effect. The design of hybrid compounds based on the 5-fluorouracil (B62378) scaffold has shown promise in developing new antitumor agents. nih.gov
The synthesis of such hybrid molecules requires careful planning of the chemical linkage to ensure that both pharmacophores can exert their intended biological effects. The development of hybrid anticancer drugs is a recognized strategy in drug discovery and development. mdpi.com
Q & A
Basic: How is 5-(o-Methoxybenzylidene)hydantoin synthesized, and what spectroscopic methods confirm its structure?
Methodological Answer:
The synthesis typically involves a condensation reaction between hydantoin and o-methoxybenzaldehyde under acidic or basic conditions. For example, hydantoin derivatives are prepared by refluxing equimolar ratios of the aldehyde and hydantoin in ethanol with catalytic piperidine or acetic acid. Post-reaction, the product is purified via recrystallization. Structural confirmation relies on spectral analysis:
- IR spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹ and C=N at ~1650 cm⁻¹).
- ¹H-NMR confirms the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C-NMR verifies the imidazolidinedione ring carbons (C=O at ~155–170 ppm) and the benzylidene moiety .
Basic: What foundational applications does this compound have in pharmaceutical research?
Methodological Answer:
This compound serves as a precursor for bioactive molecules:
- Anticancer Agents : Derivatives inhibit prostate cancer cell proliferation (e.g., PC-3M) via MTT assays, with IC₅₀ values <20 µM .
- Anticonvulsants : Structural analogs like phenylmethylenehydantoins (PMHs) are evaluated in maximal electroshock seizure (MES) assays, showing ED₅₀ values comparable to phenytoin (28–90 mg/kg) .
- Amino Acid Synthesis : Enzymatic hydrolysis of 5-arylidene hydantoins yields enantiopure α-amino acids for antibiotics and sweeteners .
Advanced: What in vitro and in vivo models demonstrate the anti-cancer efficacy of this compound analogs?
Methodological Answer:
- In Vitro :
- MTT Assay : PC-3M cells are treated with PMHs (1–100 µM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, with normalization to untreated controls .
- Spheroid Disaggregation : 3D tumor spheroids are incubated with compounds (10–50 µM) for 24 hours. Disaggregation is measured via microscopy and image analysis software .
- In Vivo :
- Orthotopic Xenografts : Nude mice are injected with PC-3M cells into the prostate. Compounds (5–25 mg/kg, daily oral dosing) are evaluated for tumor volume (caliper measurements) and metastasis (histopathology) over 4–6 weeks .
Advanced: How do structural modifications influence biological activity, and what computational methods predict these effects?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance anti-cancer activity by lowering LUMO energy, while polar groups (-OH, -NO₂) reduce potency .
- 3D-QSAR/CoMFA : Comparative Molecular Field Analysis (CoMFA) models are built using steric, electrostatic, and hydrophobic fields. Training sets (n=54 PMHs) yield predictive models (r²=0.910, q²=0.651) to optimize substituent placement .
- Docking Studies : Analogues are docked into glycogen synthase kinase-3β (GSK-3β) using AutoDock Vina. Binding affinity (ΔG < -8 kcal/mol) correlates with in vitro IC₅₀ values (4–20 µM) .
Advanced: How is the anticonvulsant activity of this compound analogs assessed, and what SAR trends emerge?
Methodological Answer:
- MES Assay : Mice/rats receive PMHs (10–100 mg/kg, i.p.) 30 minutes before electroshock (50 mA, 0.2 sec). Protection against tonic-clonic seizures is measured, with ED₅₀ calculated via probit analysis .
- SAR Trends :
Advanced: How can researchers address contradictions in activity data across substituted analogs?
Methodological Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) or PLS regression resolves discrepancies by correlating substituent properties (Hammett σ, π-values) with bioactivity .
- In Vivo Validation : Conflicting in vitro results (e.g., high IC₅₀ but low ED₅₀) are tested in transgenic models to assess bioavailability and metabolite stability .
- Dose-Response Repetition : IC₅₀/ED₅₀ curves are repeated under standardized conditions (e.g., serum-free media, controlled oxygen levels) to minimize assay variability .
Advanced: What mechanistic studies elucidate the cellular uptake of this compound?
Methodological Answer:
- Transport Assays : Isotope-labeled hydantoins (e.g., ¹⁴C) are incubated with Microbacterium liquefaciens. Uptake is quantified via scintillation counting under sodium-dependent conditions .
- Protein Binding : Surface plasmon resonance (SPR) measures affinity for Mhp1 transporters (KD < 1 µM). Mutagenesis (e.g., W117A) identifies critical binding residues .
Advanced: How is herbicidal activity evaluated for hydantoin derivatives, and what synthetic strategies are employed?
Methodological Answer:
- Synthesis : Serine-derived hydantoin esters are synthesized via Schotten-Baumann reaction (e.g., acyl chloride + hydantoin in NaOH/CH₂Cl₂). Yields (~70%) are optimized via orthogonal experiments .
- Bioassays : Arabidopsis seeds are treated with compounds (200 µg/mL) on agar plates. Germination inhibition (%) is measured after 7 days, with ANOVA used for significance (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
